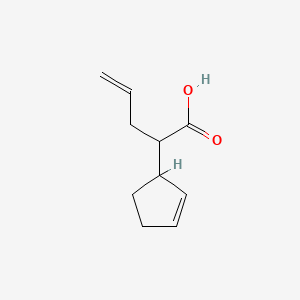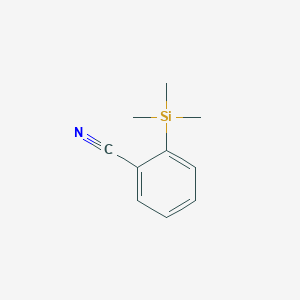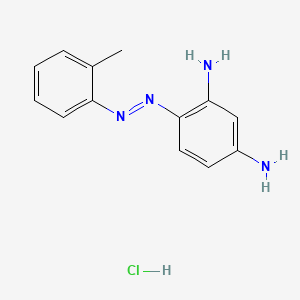![molecular formula C29H42N2O3S B13773792 4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
RH 421 is synthesized through a series of chemical reactions involving the coupling of a pyridinium salt with a styryl dye precursor. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires precise control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of RH 421 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves multiple purification steps, including recrystallization and chromatography, to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
RH 421 undergoes various chemical reactions, including:
Oxidation: RH 421 can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: The compound can also be reduced, which may affect its ability to interact with biological membranes.
Substitution: RH 421 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in reactions involving RH 421 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RH 421 may result in the formation of oxidized derivatives with altered fluorescence properties, while reduction may yield reduced forms of the dye .
科学的研究の応用
RH 421 has a wide range of applications in scientific research:
作用機序
RH 421 exerts its effects by interacting with the lipid bilayers of cell membranes. The compound’s significant dipole moment causes a dipole potential jump at the membrane-solution interface. This interaction affects the conductance of ion channels and the overall membrane potential, making RH 421 a valuable tool for studying membrane dynamics .
類似化合物との比較
Similar Compounds
RH 237: Another styryl dye used for similar applications, but with different spectral properties.
RH 160: A related compound with distinct fluorescence characteristics.
di-4-ANEPPS: A styryl dye used to study membrane potential changes, similar to RH 421.
Uniqueness of RH 421
RH 421 is unique due to its specific dipole moment and the resulting effects on membrane potential. This makes it particularly useful for studies requiring precise measurements of membrane dynamics and ion channel activity .
特性
分子式 |
C29H42N2O3S |
|---|---|
分子量 |
498.7 g/mol |
IUPAC名 |
4-[4-[(1Z,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3 |
InChIキー |
URNCTMHGJQSLOC-UHFFFAOYSA-N |
異性体SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
正規SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



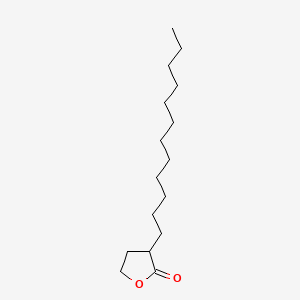
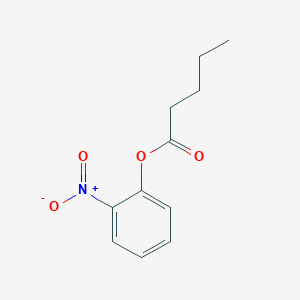
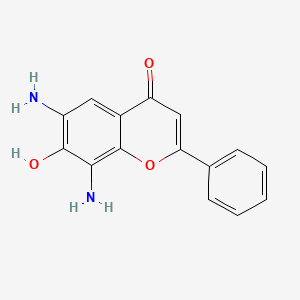
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
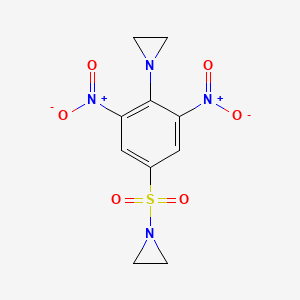
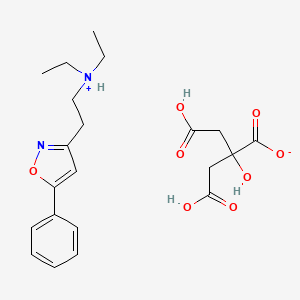
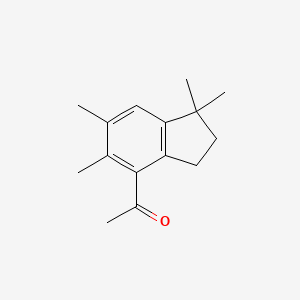
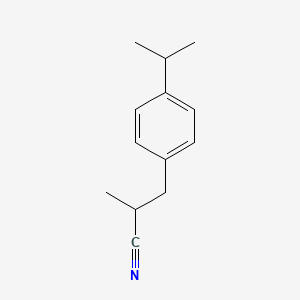
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

